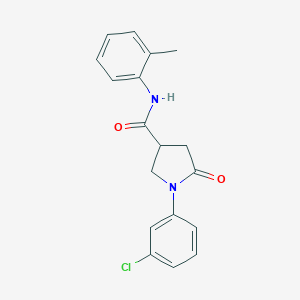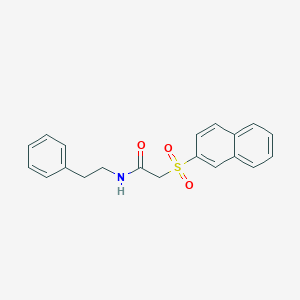
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. CPP belongs to the class of compounds known as GABA aminotransferase inhibitors, which are being studied for their ability to modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Wirkmechanismus
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to a reduction in neuronal activity and a decrease in seizure activity.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in the brain, including increasing GABA levels, reducing neuronal excitability, and decreasing seizure activity. Studies have also shown that 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its ability to modulate GABA activity in the brain, which can be useful for studying the role of GABA in neurological and psychiatric disorders. However, one limitation of using 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, researchers may investigate the use of 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Finally, further studies may be needed to fully understand the mechanisms underlying the effects of 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with 2-methylphenylamine to form 3-chloro-N-(2-methylphenyl)benzamide. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been the subject of extensive research for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety disorders. Studies have shown that 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can increase GABA levels in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Eigenschaften
Molekularformel |
C18H17ClN2O2 |
|---|---|
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-5-2-3-8-16(12)20-18(23)13-9-17(22)21(11-13)15-7-4-6-14(19)10-15/h2-8,10,13H,9,11H2,1H3,(H,20,23) |
InChI-Schlüssel |
MYXKBAJLCVKPIA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277139.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B277143.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)


![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)